(Z)-3-Hydroxyicos-11-enoic acid
Overview
Description
(Z)-3-Hydroxyicos-11-enoic acid is a useful research compound. Its molecular formula is C20H38O3 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study by Banday, Mattoo, and Rauf (2010) discusses the use of fatty acid hydrazides, including acids similar to (Z)-3-Hydroxyicos-11-enoic acid, as starting materials in synthesizing biologically active compounds. These compounds, specifically 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, exhibited notable antibacterial activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).
Inhibition in Mycolic Acid Biosynthesis
The synthesis and potential application of compounds structurally related to this compound in inhibiting mycolic acid biosynthesis, important in the cell envelope of pathogenic mycobacteria like Mycobacterium tuberculosis, was explored by Besra et al. (1993). They synthesized specific esters that may inhibit the initial stages of mycolic acid synthesis (Besra et al., 1993).
Synthesis of Cytotoxic Compounds
Nokami et al. (1997) reported on the synthesis of (11E)-13-Hydroxy-10-oxooctadec-11-enoic acid, a compound closely related to this compound, demonstrating its potential in creating cytotoxic compounds for pharmaceutical applications (Nokami et al., 1997).
Production of Macrolide Pheromones
Oehlschlager et al. (1986) conducted syntheses of hydroxy acids, including compounds similar to this compound, for the production of male-produced macrolide aggregation pheromones in grain beetles (Oehlschlager et al., 1986).
Chiral Stationary Phase Applications
Research by Ianni et al. (2014) on the enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids, which include acids similar to this compound, demonstrated applications in chiral stationary phases for chromatographic separation. This work is important for analytical chemistry and pharmaceutical applications (Ianni et al., 2014).
Properties
IUPAC Name |
(Z)-3-hydroxyicos-11-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h9-10,19,21H,2-8,11-18H2,1H3,(H,22,23)/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXXWBTOQUFGY-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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